molecular formula C9H12N2O3 B12858368 1-cyclopentyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid

1-cyclopentyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No.: B12858368
M. Wt: 196.20 g/mol
InChI Key: UXPNDPWQMSHOBH-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of a carboxylating agent such as diethyl oxalate. The reaction conditions often require heating under reflux and the use of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.

    Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄), while amidation can be performed using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry or materials science.

Scientific Research Applications

1-cyclopentyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid
  • 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid
  • 1-ethyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Uniqueness

1-cyclopentyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in drug design and materials science.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-cyclopentyl-5-oxo-4H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-8-7(9(13)14)5-10-11(8)6-3-1-2-4-6/h5-7H,1-4H2,(H,13,14)

InChI Key

UXPNDPWQMSHOBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C(C=N2)C(=O)O

Origin of Product

United States

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